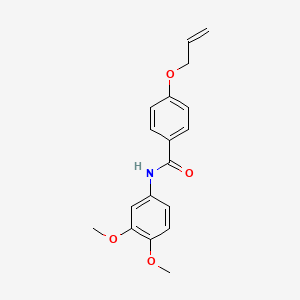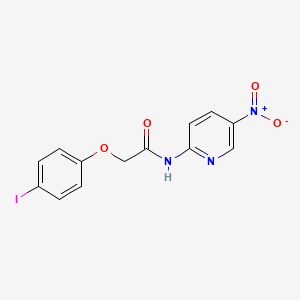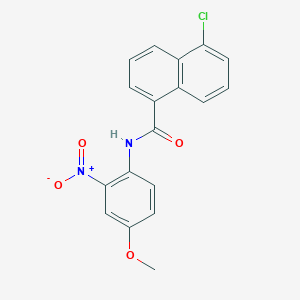![molecular formula C11H14BrN3OS B4408832 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Übersicht
Beschreibung
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as BPTES, is a small molecule inhibitor of glutaminase, which is an enzyme that converts glutamine to glutamate. BPTES has shown potential in cancer therapy, as many cancer cells rely on glutamine metabolism for survival.
Wirkmechanismus
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide inhibits glutaminase activity by binding to the active site of the enzyme, preventing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of ATP, which is essential for cancer cell survival. The mechanism of action of this compound has been extensively studied and is well understood.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth. It has also been shown to reduce the proliferation of cancer cells and decrease the production of ATP. This compound has been studied in animal models and has shown promise as a potential cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide is its specificity for glutaminase, which makes it a useful tool for studying glutamine metabolism in cancer cells. It is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide research. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another direction is the investigation of the combination of this compound with other cancer therapies to enhance its efficacy. Additionally, the use of this compound as a potential antimalarial agent warrants further investigation. Overall, this compound has shown great potential in cancer therapy and other disease areas, and further research is needed to fully understand its potential.
In conclusion, this compound is a small molecule inhibitor of glutaminase with potential applications in cancer therapy and other disease areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise as a potential cancer therapy, and further research is needed to fully understand its potential.
Wissenschaftliche Forschungsanwendungen
N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been extensively studied in cancer research due to its ability to inhibit glutaminase activity. Cancer cells require glutamine metabolism to support their rapid proliferation, and the inhibition of glutaminase by this compound has been shown to induce apoptosis in cancer cells. This compound has also been studied in other diseases such as malaria, where it has shown potential as an antimalarial agent.
Eigenschaften
IUPAC Name |
N-[(5-bromopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3OS/c1-11(2,3)9(16)15-10(17)14-8-5-4-7(12)6-13-8/h4-6H,1-3H3,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPAVQKRVJXDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)
![4-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4408772.png)

![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)
![1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408805.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)

![4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4408820.png)

![N-[1-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4408840.png)

![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408859.png)

![N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4408862.png)